2-Thiabicyclo[3.2.0]hept-3-ene, 1-ethenyl-
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Overview
Description
2-Thiabicyclo[320]hept-3-ene, 1-ethenyl- is a heterocyclic compound that features a bicyclic structure with a sulfur atom incorporated into the ring system
Preparation Methods
The synthesis of 2-Thiabicyclo[3.2.0]hept-3-ene, 1-ethenyl- can be achieved through the reaction of acetylene with sodium sulfide in aqueous dimethyl disulfoxide . This method allows for the formation of the compound in a single step, making it an efficient synthetic route. Industrial production methods may involve similar reaction conditions but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-Thiabicyclo[3.2.0]hept-3-ene, 1-ethenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfur atom to a sulfide.
Substitution: The compound can undergo substitution reactions, particularly at the ethenyl group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride.
Scientific Research Applications
2-Thiabicyclo[3.2.0]hept-3-ene, 1-ethenyl- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study the effects of sulfur-containing heterocycles on biological systems.
Industry: Used in the synthesis of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-Thiabicyclo[3.2.0]hept-3-ene, 1-ethenyl- involves its interaction with molecular targets through its sulfur atom and ethenyl group. These interactions can lead to the formation of reactive intermediates, which can then participate in further chemical reactions. The pathways involved may include oxidation-reduction cycles and substitution mechanisms .
Comparison with Similar Compounds
Similar compounds to 2-Thiabicyclo[3.2.0]hept-3-ene, 1-ethenyl- include:
- 2-Thiabicyclo[2.3.0]hept-3-ene
- 3-Thiabicyclo[3.2.0]hept-6-ene 3,3-dioxide These compounds share the bicyclic structure with a sulfur atom but differ in the position and nature of substituents. The uniqueness of 2-Thiabicyclo[3.2.0]hept-3-ene, 1-ethenyl- lies in its ethenyl group, which provides distinct reactivity and potential applications .
Properties
CAS No. |
59513-84-7 |
---|---|
Molecular Formula |
C8H10S |
Molecular Weight |
138.23 g/mol |
IUPAC Name |
1-ethenyl-2-thiabicyclo[3.2.0]hept-3-ene |
InChI |
InChI=1S/C8H10S/c1-2-8-5-3-7(8)4-6-9-8/h2,4,6-7H,1,3,5H2 |
InChI Key |
KZCYUOZZIBXXIU-UHFFFAOYSA-N |
Canonical SMILES |
C=CC12CCC1C=CS2 |
Origin of Product |
United States |
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